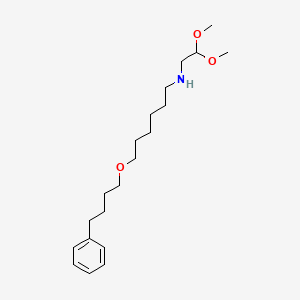
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” is a synthetic organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a dimethoxyethyl group, a phenylbutoxy group, and a hexan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” typically involves multiple steps, including the formation of the hexan-1-amine backbone, the introduction of the dimethoxyethyl group, and the attachment of the phenylbutoxy group. Common synthetic routes may include:
Step 1: Formation of the hexan-1-amine backbone through the reaction of hexan-1-ol with ammonia or an amine source.
Step 2: Introduction of the dimethoxyethyl group via a nucleophilic substitution reaction using a suitable dimethoxyethyl halide.
Step 3: Attachment of the phenylbutoxy group through an etherification reaction using phenylbutanol and a suitable activating agent.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- This compound analogs
- Other amine derivatives with similar structural features
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C20H35NO3 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine |
InChI |
InChI=1S/C20H35NO3/c1-22-20(23-2)18-21-15-9-3-4-10-16-24-17-11-8-14-19-12-6-5-7-13-19/h5-7,12-13,20-21H,3-4,8-11,14-18H2,1-2H3 |
Clave InChI |
HDFQPMPHPKFKKM-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


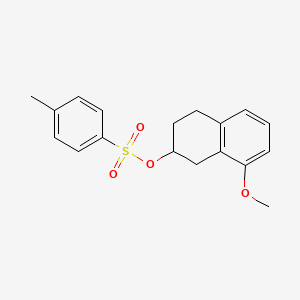
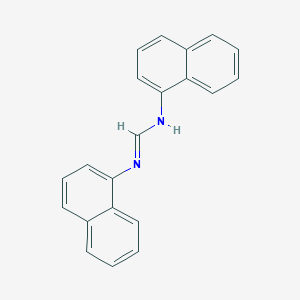
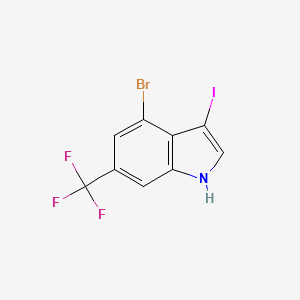

![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)


![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
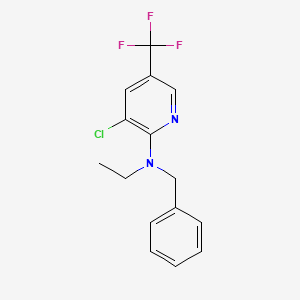
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
